

An In-Depth Technical Guide to 3-Bromonaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromonaphthalene-2-carboxylic acid

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromonaphthalene-2-carboxylic acid**, a key intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and significant applications, with a focus on its role in medicinal chemistry and materials science.

Chemical Identity and Properties

3-Bromonaphthalene-2-carboxylic acid is an organic compound built upon a naphthalene backbone, which is a fused bicyclic aromatic hydrocarbon.^[1] Its chemical properties are significantly influenced by the presence of a bromine atom at the 3-position and a carboxylic acid functional group at the 2-position.^[1] The carboxylic acid group provides acidic properties and allows for reactions such as esterification and amidation, while the bromine substituent serves as a reactive site for further functionalization, making it a valuable synthetic intermediate.^[1] This compound is typically a solid at room temperature, with good solubility in organic solvents and limited solubility in water.^[1]

Table 1: Chemical and Physical Properties of **3-Bromonaphthalene-2-carboxylic acid**

Property	Value	Source
CAS Number	20717-80-0	[1]
Molecular Formula	C ₁₁ H ₇ BrO ₂	[1]
Molecular Weight	251.08 g/mol	[1]
Appearance	Solid at room temperature	[1]
SMILES	<chem>C(=O)C1=CC2=C(C=C1Br)C=C2</chem>	[1]
InChI	InChI=1S/C11H7BrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)	[1]
InChI Key	KJEICVAXCBDOSH-UHFFFAOYSA-N	[1]

Chemical Structure

The structure consists of a naphthalene ring system with a bromine substituent at position 3 and a carboxylic acid group at position 2.

Caption: Chemical structure of **3-Bromonaphthalene-2-carboxylic acid**.

Spectroscopic Profile

While specific, verified spectroscopic data for **3-Bromonaphthalene-2-carboxylic acid** is not readily available in the cited search results, typical spectral characteristics can be predicted based on its functional groups.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong carbonyl (C=O) stretching absorption band around 1710 cm⁻¹ and a very broad O-H stretching band from 3400-3000 cm⁻¹, characteristic of a carboxylic acid.[\[2\]](#) Aromatic C=C stretching bands would appear around 1500-1600 cm⁻¹.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum would display signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. A broad singlet for the carboxylic acid proton would also be expected at a downfield chemical shift (>10 ppm).
- ^{13}C NMR: The spectrum would show signals for the aromatic carbons and a characteristic signal for the carbonyl carbon of the carboxylic acid, typically in the range of δ 165-185 ppm.

It should be noted that spectral data, including ^1H NMR, IR, and Mass Spectrometry, for this compound are indexed and may be available through specialized chemical databases.[\[3\]](#)

Applications in Research and Drug Development

3-Bromonaphthalene-2-carboxylic acid is a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science.[\[1\]](#)

- Synthetic Intermediate: Its structure contains two key reactive sites. The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives.[\[1\]](#) The bromine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[\[4\]](#)
- Precursor for Heterocycles: It is used as a reagent in the preparation of isochromanones, which are structural motifs found in various biologically active natural products.[\[1\]](#)
- Drug Discovery: The naphthalene core is a common scaffold in pharmaceutical agents. The ability to functionalize both the bromine and carboxylic acid positions allows for the generation of diverse molecular libraries for screening and drug development programs.

Experimental Protocols: A Key Reaction

A common and important reaction involving **3-Bromonaphthalene-2-carboxylic acid** is its conversion to the corresponding methyl ester. This is often a necessary step to protect the carboxylic acid or to modify its reactivity for subsequent synthetic transformations.

Protocol: Synthesis of 3-Bromo-naphthalene-2-carboxylic acid methyl ester[\[4\]](#)

This procedure involves two main steps: activation of the carboxylic acid and subsequent esterification.

- Acid Activation:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend **3-Bromonaphthalene-2-carboxylic acid** in an excess of thionyl chloride (SOCl_2).
- Gently reflux the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- Once the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 3-bromo-naphthalene-2-carbonyl chloride.

- Esterification:

- Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
- Cool the solution in an ice bath.
- Add anhydrous methanol to the solution, followed by the dropwise addition of a base such as pyridine to neutralize the HCl generated during the reaction.
- Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
- Upon completion, perform an aqueous workup to remove pyridine hydrochloride and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and concentrated under reduced pressure to yield the crude 3-Bromo-naphthalene-2-carboxylic acid methyl ester, which can be further purified by column chromatography or recrystallization.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Bromonaphthalene-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281020#3-bromonaphthalene-2-carboxylic-acid-chemical-structure-and-formula\]](https://www.benchchem.com/product/b1281020#3-bromonaphthalene-2-carboxylic-acid-chemical-structure-and-formula)

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